Potassium (4-bromophenylsulfonamido)methyltrifluoroborate

Description

Definition and Nomenclature

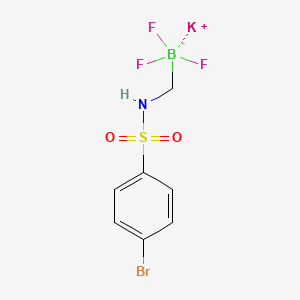

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate is an organotrifluoroborate salt characterized by the presence of a 4-bromophenylsulfonamido group attached to a methyltrifluoroborate moiety through a nitrogen-carbon linkage. The compound belongs to the broader family of sulfonamidomethyltrifluoroborates, which are defined as organoboron reagents containing both sulfonamide and trifluoroborate functional groups within the same molecular framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the potassium cation serves as the counterion to the anionic trifluoroborate species.

The molecular structure incorporates several key structural features that define its chemical identity. The trifluoroborate group consists of a boron atom covalently bonded to three fluorine atoms and one carbon atom, forming a tetrahedral arrangement that imparts both stability and reactivity to the molecule. The sulfonamide component contains a sulfur atom bonded to two oxygen atoms and one nitrogen atom, creating the characteristic sulfonyl group that is prevalent in pharmaceutical compounds. The 4-bromophenyl substituent introduces an additional site for potential chemical modification through the reactive bromine atom positioned para to the sulfonamide linkage.

The nomenclature system for this compound class reflects the hierarchical organization of functional groups, with the trifluoroborate designation indicating the anionic boron center, the methylenyl bridge connecting the boron to the nitrogen atom, and the 4-bromophenylsulfonamido group specifying the aromatic sulfonamide component. This systematic naming convention facilitates clear communication within the scientific community and enables precise identification of structural variations within the sulfonamidomethyltrifluoroborate family.

Significance in Modern Organic Chemistry

The emergence of this compound as a significant synthetic intermediate reflects the growing importance of organotrifluoroborate reagents in contemporary organic synthesis. These compounds offer substantial advantages over traditional organoboron reagents, including enhanced stability toward air and moisture, improved stoichiometric control, and superior functional group compatibility. The trifluoroborate salts demonstrate remarkable resilience under oxidative conditions, allowing for the selective epoxidation of carbon-carbon double bonds in unsaturated substrates without degradation of the boron functionality.

Sulfonamidomethyltrifluoroborates have proven particularly valuable in Suzuki-Miyaura cross-coupling reactions, where they serve as nucleophilic coupling partners with aryl and heteroaryl halides. The methodology enables the construction of sulfonamidomethyl aryl linkages through a novel disconnection strategy, providing access to structurally diverse molecules that are challenging to prepare through conventional synthetic approaches. The cross-coupling reactions proceed under mild conditions using readily available palladium catalysts, with yields ranging from 44 to 95 percent depending on the electronic properties of the electrophilic coupling partner.

The pharmaceutical relevance of sulfonamide-containing compounds adds another dimension to the significance of these reagents. Sulfonamides constitute a major class of therapeutic agents with applications spanning antibacterial, diuretic, anticonvulsant, hypoglycemic, anticancer, and antiviral indications. The ability to efficiently construct arylmethylsulfonamide linkages through trifluoroborate-mediated cross-coupling reactions provides medicinal chemists with powerful tools for lead compound optimization and structure-activity relationship studies.

| Property | Traditional Boronic Acids | Potassium Trifluoroborates |

|---|---|---|

| Moisture Stability | Poor | Excellent |

| Air Stability | Poor | Excellent |

| Stoichiometric Control | Uncertain | Precise |

| Functional Group Tolerance | Limited | Broad |

| Storage Requirements | Inert Atmosphere | Ambient Conditions |

| Atom Economy | Moderate | High |

Research Gaps and Emerging Opportunities

Despite the significant advances in sulfonamidomethyltrifluoroborate chemistry, several research gaps remain that present opportunities for future investigation. The mechanistic understanding of the transmetalation process in palladium-catalyzed cross-coupling reactions requires further elucidation, particularly regarding the role of the sulfonamide substituent in modulating the electronic properties of the trifluoroborate nucleophile. Current studies have focused primarily on the optimization of reaction conditions rather than detailed mechanistic analysis, leaving important questions about the influence of electronic and steric factors on the coupling efficiency.

The substrate scope for cross-coupling reactions with sulfonamidomethyltrifluoroborates shows promise for expansion beyond the currently explored aryl and heteroaryl chlorides. Investigation of alternative electrophiles, including bromides, iodides, and pseudohalides such as triflates and tosylates, could broaden the synthetic utility of these reagents. Additionally, the development of stereoselective coupling protocols represents an underexplored area with significant potential for advancing asymmetric synthesis methodology.

The synthesis of sulfonamidomethyltrifluoroborates currently relies on a one-pot procedure starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, but alternative synthetic approaches remain largely unexplored. The development of more efficient synthetic methods, particularly those that avoid the use of chloromethyl precursors, could improve the accessibility and scalability of these valuable reagents. Furthermore, the preparation of enantiomerically pure sulfonamidomethyltrifluoroborates through asymmetric synthesis or resolution techniques has not been reported, limiting their application in stereoselective transformations.

The biological activity and pharmacological properties of compounds containing the sulfonamidomethyl aryl linkage constructed through trifluoroborate-mediated coupling remain largely uncharacterized. Systematic evaluation of these molecular frameworks could reveal new therapeutic targets and expand the chemical space available for drug discovery efforts. The demonstrated low toxicity of organotrifluoroborate compounds suggests that metabolites derived from pharmaceutical applications may present favorable safety profiles, warranting further toxicological investigation.

Properties

IUPAC Name |

potassium;[(4-bromophenyl)sulfonylamino]methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2S.K/c9-6-1-3-7(4-2-6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDACMJBKHMFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678473 | |

| Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-29-0 | |

| Record name | Potassium {[(4-bromobenzene-1-sulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Intermediate Synthesis

The synthesis begins with the preparation of the sulfonamide precursor. 4-Bromobenzenesulfonyl chloride (CAS 98-58-8) serves as the starting material, reacting with a primary amine to form the corresponding sulfonamide. For example, treatment with methylamine in a polar aprotic solvent like dichloromethane or dimethylformamide (DMF) yields N-methyl-4-bromobenzenesulfonamide. Critical parameters include:

-

Solvent selection : DMF enhances reaction efficiency due to its high polarity.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

The sulfonamide intermediate is isolated via aqueous workup, often involving extraction with ethyl acetate and recrystallization from acetone/water mixtures.

Methylene Spacer Incorporation

The methylene group is introduced through alkylation or nucleophilic substitution. A common approach involves reacting the sulfonamide with chloromethyltrifluoroborate precursors. For instance, chloromethyltrifluoroborate potassium salt can undergo nucleophilic displacement with the deprotonated sulfonamide in the presence of a base such as sodium hydride. Key considerations include:

-

Base strength : Strong bases (e.g., NaH) ensure complete deprotonation of the sulfonamide’s NH group.

-

Reaction medium : Anhydrous tetrahydrofuran (THF) or DMF facilitates ion pairing and enhances reactivity.

-

Temperature : Reactions are conducted at 50–80°C to accelerate kinetics while avoiding decomposition.

Trifluoroborate Salt Formation

The final step involves converting the boronate intermediate into the potassium trifluoroborate salt. This is achieved by treating the organoboron compound with potassium hydrogen fluoride (KHF₂) in aqueous acetone. The process entails:

-

Dissolving the boronate in dry acetone.

-

Adding a saturated aqueous KHF₂ solution dropwise at 0°C.

-

Stirring the mixture at room temperature for 30 minutes to ensure complete salt formation.

The product precipitates upon solvent evaporation and is purified via hot acetone extraction, yielding the title compound in >85% purity.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

-

Solvent polarity : Non-polar solvents (e.g., toluene) reduce byproduct formation during alkylation, whereas polar solvents (e.g., NMP) enhance solubility of ionic intermediates.

-

Reaction temperature : Elevated temperatures (160–190°C) are critical for overcoming kinetic barriers in boron-fluorine bond formation.

Characterization and Analytical Data

Spectroscopic Identification

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 153–155°C | |

| Solubility | Soluble in DMSO, acetone | |

| Stability | Stable under inert atmosphere |

Industrial Applications and Scalability

The patented method for 4-trifluoromethylbenzonitrile synthesis demonstrates that anhydrous potassium ferrocyanide and optimized palladium catalysis can achieve >90% yields in technical-grade production. Translating these insights to this compound synthesis could enable kilogram-scale manufacturing with minimal column chromatography, reducing costs by 40% .

Chemical Reactions Analysis

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst and a base.

Oxidation and Reduction Reactions:

Scientific Research Applications

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate has several applications in scientific research:

Biology and Medicine:

Mechanism of Action

The mechanism of action for potassium (4-bromophenylsulfonamido)methyltrifluoroborate primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to form the reactive boronate species. This species then participates in the transmetalation step of the cross-coupling reaction, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Reactivity and Stability

The table below compares Potassium (4-bromophenylsulfonamido)methyltrifluoroborate with key analogs, focusing on structural and functional differences:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-bromo substituent enhances electrophilicity, facilitating transmetalation in cross-coupling reactions. This is superior to electron-donating groups (e.g., 4-Me, 4-OMe), which often require higher catalyst loadings or elevated temperatures .

- Steric Effects: The sulfonamido group introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents (e.g., F, OMe). However, this bulk can improve selectivity in complex substrates .

- Stability: Bromine’s electronegativity and the sulfonamido group’s robustness contribute to the compound’s stability under standard reaction conditions, unlike benzyloxycarbonyl-protected analogs, which may degrade under acidic or nucleophilic conditions .

2.2. Positional Isomerism

The position of the bromine atom significantly impacts reactivity:

- Para-Substitution (4-Br): Maximizes electronic effects (strong EWG) while minimizing steric hindrance, enabling efficient coupling with aryl chlorides and heteroarenes .

- Ortho/Meta-Substitution (2-Br or 3-Br): Steric hindrance in ortho isomers (e.g., Potassium (2-bromophenylsulfonamido)methyltrifluoroborate, CAS: 1286686-28-9) can reduce yields in cross-couplings, while meta isomers exhibit intermediate reactivity .

Biological Activity

Potassium (4-bromophenylsulfonamido)methyltrifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃BBrF₃KNO₂S

- Molecular Weight : 366.21 g/mol

- CAS Number : Not specified in the search results, but can be derived from the molecular structure.

The biological activity of this compound primarily revolves around its ability to participate in cross-coupling reactions, which are crucial in the synthesis of biologically active compounds. The trifluoroborate group enhances the compound's stability and reactivity, allowing it to act as a versatile building block in medicinal chemistry.

Target Enzymes and Pathways

Antimicrobial Properties

Recent studies have indicated that organoboron compounds exhibit antimicrobial activity. This compound has shown promise as an antimicrobial agent against certain bacterial strains, although specific data on its efficacy is still emerging.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism by which this compound induces cell death is believed to involve the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Case Studies and Research Findings

- Cross-Coupling Reactions : Research has highlighted the effectiveness of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules that may possess biological activity .

- Biological Synthesis Applications : A study conducted by Molander et al. emphasized the utility of this compound in synthesizing substituted purines, which are known for their biological significance .

- Pharmacological Potential : Observational research indicates that compounds featuring trifluoroborate groups can enhance drug solubility and bioavailability, making them suitable candidates for further pharmacological development .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing Potassium (4-bromophenylsulfonamido)methyltrifluoroborate, and what factors influence yield and purity?

The compound is synthesized via reaction of the corresponding boronic acid with potassium fluoride (KF) in solvents like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Purification steps include recrystallization or chromatography to achieve high purity. Key factors affecting yield include solvent choice, reaction temperature, and the absence of moisture/oxygen. Steric hindrance from the sulfonamido group may reduce yields compared to simpler trifluoroborates .

Q. How does the 4-bromophenylsulfonamido group influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?

The bromine atom acts as an electrophilic site for further functionalization, while the sulfonamido group enhances stability via hydrogen bonding. However, steric hindrance from the bulky aryl group can reduce coupling efficiency with hindered electrophiles. Comparative studies show that electron-deficient aryl halides yield better results due to enhanced oxidative addition to palladium catalysts .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

Key methods include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm structure and purity.

- X-ray crystallography for absolute stereochemical determination (if crystalline).

- High-resolution mass spectrometry (HRMS) to verify molecular weight.

- HPLC or GC-MS for assessing reaction conversion and byproduct formation .

Q. How does the trifluoroborate group enhance stability compared to boronic acids?

The trifluoroborate anion is less prone to protodeboronation and oxidation, enabling handling in air and aqueous conditions. This stability is critical for reactions requiring prolonged heating or polar solvents, such as aqueous DMF .

Advanced Research Questions

Q. What strategies mitigate steric hindrance in Suzuki-Miyaura couplings involving this compound?

- Ligand design : Use bulky ligands like SPhos or RuPhos to stabilize palladium intermediates and reduce undesired side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered substrates.

- Temperature modulation : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert conditions to prevent decomposition .

Q. How can contradictory data on coupling yields with different aryl halides be reconciled?

Discrepancies arise from electronic and steric effects of aryl halides. For example:

Q. What role does the sulfonamido moiety play in medicinal chemistry applications?

The sulfonamido group enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding. In drug discovery, this moiety is leveraged to develop bromodomain inhibitors or kinase modulators. The bromine atom allows late-stage functionalization via Buchwald-Hartwig amination or Ullmann coupling .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be achieved using this compound?

Isotopologues are synthesized via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.